molecular formula C25H28N2O2S B12732954 10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)- CAS No. 156213-26-2

10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)-

Cat. No.: B12732954
CAS No.: 156213-26-2
M. Wt: 420.6 g/mol
InChI Key: GHGWVUOGBBUVSC-VQTJNVASSA-N
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Description

Systematic IUPAC Name Derivation

The systematic IUPAC name for this compound, 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone , reflects its complex polycyclic architecture and functional group arrangement. The parent structure is 10H-phenothiazine , a tricyclic system comprising two benzene rings fused to a central thiazine ring. The numbering begins at the sulfur atom, with positions 1 and 9 occupied by nitrogen and sulfur, respectively.

The 2-acetyl substituent denotes a ketone group (-CO-) attached to the phenothiazine core at position 2. At position 10, an acetyloxyquinolizinyl moiety is present, formed by an ethanone bridge (-CO-CH2-) linking the phenothiazine nitrogen to a decahydroquinolizin-1-yl group. The quinolizine component is a bicyclic system with a ten-membered ring containing one nitrogen atom. The prefix octahydro- specifies eight hydrogen atoms added to saturate the quinolizine ring, resulting in a partially hydrogenated structure.

Stereochemical descriptors (1S,9aR) indicate the absolute configuration of the quinolizine ring. The "1S" designation refers to the sulfur-like configuration at position 1, while "9aR" denotes the stereochemistry at the bridgehead carbon (position 9a). This nomenclature adheres to IUPAC Rule RB-4.4 for fused polycyclic systems and Rule P-93 for specifying stereodescriptors in bridged frameworks.

CAS Registry Number (156213-26-2) and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 156213-26-2 , assigned by the Chemical Abstracts Service (CAS). Additional identifiers include:

Identifier Type Value Source
Molecular Formula C25H28N2O2S PubChemLite
InChIKey GHGWVUOGBBUVSC-VQTJNVASSA-N PubChemLite
Monoisotopic Mass 420.18716 Da PubChemLite
RTECS Number SN5253600 RTECS

The InChIKey provides a machine-readable representation of the molecular structure, encoding connectivity, stereochemistry, and isotopic composition. The first block (GHGWVUOGBBUVSC) captures the molecular skeleton, while the second block (VQTJNVASSA-N) specifies stereochemical features and protonation states. The RTECS number classifies the compound within toxicological databases, though detailed hazard data are excluded per the scope of this article.

Synonymous designations include (1S-trans)-2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine , emphasizing the trans configuration of substituents across the quinolizine ring.

Stereochemical Description of (1S-trans) Configuration

The (1S-trans) stereodescriptor defines the spatial arrangement of substituents on the quinolizine ring. The quinolizine system adopts a decahydroquinolizine framework, with two chair-configured piperidine rings fused at positions 1 and 9a. The 1S configuration specifies that the acetyloxy group at position 1 resides in an S-absolute configuration, while the trans designation indicates that the substituents at positions 1 and 9a occupy opposite faces of the bicyclic system.

The SMILES notation (CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5[C@@H]4CCCC5) encodes this stereochemistry using the @@ symbol. The [@@H] notation at positions 4 and 5 of the quinolizine ring denotes the relative configurations of the hydrogen atoms, consistent with the (1S,9aR) assignment.

The trans relationship arises from the bridging ethanone group (-CO-CH2-), which forces the phenothiazine and quinolizine moieties into a non-planar, orthogonal orientation. This geometry minimizes steric hindrance between the acetyl group at position 2 of the phenothiazine and the hydrogen atoms on the quinolizine ring.

Properties

CAS No.

156213-26-2

Molecular Formula

C25H28N2O2S

Molecular Weight

420.6 g/mol

IUPAC Name

2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone

InChI

InChI=1S/C25H28N2O2S/c1-17(28)18-11-12-24-22(15-18)27(21-9-2-3-10-23(21)30-24)25(29)16-19-7-6-14-26-13-5-4-8-20(19)26/h2-3,9-12,15,19-20H,4-8,13-14,16H2,1H3/t19-,20+/m0/s1

InChI Key

GHGWVUOGBBUVSC-VQTJNVASSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5[C@@H]4CCCC5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material : Phenothiazine is used as the base compound.
  • Electrophilic Substitution : Functional groups such as acetyl or quinolizinyl acetyl are introduced using reagents like acetyl chloride or quinolizidine derivatives under acidic or basic conditions.
  • Reaction Conditions :
    • Solvent: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF).
    • Temperature: Reactions are typically conducted at reflux temperatures to enhance yield and reaction kinetics.

The introduction of the octahydroquinolizinyl acetyl group is a critical step in achieving the desired molecular structure.

Key Steps:

  • Reagent Selection : Octahydroquinolizidine derivatives are reacted with phenothiazine intermediates.
  • Catalysts : Acidic catalysts such as sulfuric acid or Lewis acids (e.g., aluminum chloride) are employed to facilitate coupling reactions.
  • Reaction Optimization :
    • Reaction time and temperature are optimized to achieve high selectivity for the (1S-trans)-isomer.
    • Purification techniques such as recrystallization or column chromatography are used to isolate the desired product.

Acetylation

Acetylation introduces the acetyl group at specific positions on the phenothiazine scaffold.

Key Steps:

  • Reagents : Acetyl chloride or acetic anhydride is commonly used.
  • Reaction Conditions :
    • Solvent: Polar solvents like DMF or acetonitrile are preferred.
    • Temperature: Moderate temperatures (~50–80°C) ensure controlled reactivity.
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the acetyl group’s placement.
    • Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands.

Stereoselective Synthesis

The stereochemistry of the final product (1S-trans configuration) is achieved through controlled reaction conditions.

Key Steps:

  • Chiral Catalysts : Chiral catalysts or reagents may be employed to ensure stereoselectivity.
  • Monitoring Techniques :
    • High-performance liquid chromatography (HPLC) with chiral columns is used to verify enantiomeric purity.
    • X-ray crystallography confirms spatial arrangement.

Purification and Characterization

Purification ensures that the final product meets quality standards for research applications.

Techniques:

  • Recrystallization : Solvents like ethanol or methanol are used to purify crystals.
  • Chromatography : Column chromatography separates impurities based on polarity and molecular weight.
  • Spectroscopic Analysis :
    • NMR spectroscopy provides detailed structural information.
    • Mass spectrometry determines molecular weight and confirms compound identity.

Data Table: Reaction Parameters and Techniques

Step Reagent/Condition Solvent Temperature Characterization Method
Phenothiazine Core Phenothiazine + electrophile DCM/DMF Reflux NMR, IR
Quinolizinyl Acetyl Group Octahydroquinolizidine derivative DMF ~80°C HPLC, X-ray crystallography
Acetylation Acetyl chloride/acetic anhydride Acetonitrile ~50–80°C NMR, IR
Stereoselective Synthesis Chiral catalysts DMF Controlled HPLC

Notes on Optimization

  • Yield improvement can be achieved by fine-tuning reaction times and temperatures.
  • Purity enhancement requires careful selection of solvents during recrystallization.
  • Advanced analytical techniques like molecular docking simulations may be used in future studies to predict biological activity based on structural modifications.

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that phenothiazine derivatives exhibit significant antitumor properties. A study highlighted the effects of various phenothiazines on HEp-2 tumor cells, demonstrating that certain substitutions at the C2 position enhance their antitumor activity. For instance, derivatives with trifluoromethyl groups showed potent activity with a TCID50 value of 4.7 µg/mL, while others were less effective .

Compound TypeSubstitutionTCID50 (µg/mL)
TrifluoromethylR = CF34.7
ChlorineR = Cl62.5
PhthalimidoR = H, n=311.5
PhthalimidoR = H, n=47.8

This data suggests that modifications to the phenothiazine structure can significantly influence its anticancer efficacy.

Neurological Applications

10H-Phenothiazine derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that combine phenothiazine structures with cholinesterase inhibitors have shown promise in enhancing cognitive function and reducing amyloid-beta aggregation, which is crucial in Alzheimer's pathology .

Antioxidant Properties

The antioxidant capabilities of phenothiazine derivatives were assessed in various studies. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases . The hybridization of phenothiazines with other pharmacophores has led to compounds exhibiting multi-target profiles beneficial for treating oxidative stress-related conditions.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers evaluated the antitumor efficacy of several phenothiazine derivatives against a panel of cancer cell lines. The study concluded that specific structural modifications could enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of phenothiazine derivatives found that compounds similar to 10H-Phenothiazine could inhibit cholinesterase enzymes effectively. This inhibition leads to increased levels of acetylcholine in synaptic clefts, improving neuronal communication and potentially alleviating symptoms associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of (1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with neurotransmitter receptors in the brain, leading to modulation of neuronal activity.

    Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby altering cellular functions.

    Modulating Ion Channels: Affecting ion channel activity, which can influence cellular excitability and signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogues:

Compound Name Substituents (Position 2 / Position 10) Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-acetyl / octahydro-2H-quinolizin-1-yl acetyl C₂₄H₂₈N₂O₂S 408.56 g/mol (1S-trans) stereochemistry; potential CNS activity due to quinolizine moiety
2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine 2-chloro / octahydro-2H-quinolizin-1-yl acetyl C₂₃H₂₅ClN₂OS 428.98 g/mol Chlorine enhances lipophilicity; similar quinolizine interaction profile
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine 2-acetyl / hydrazino-(4-nitrophenyl)methylene acetyl C₂₃H₁₈N₄O₄S 446.48 g/mol Nitrophenyl group introduces redox activity; hydrazine linker for chelation
Acepromazine Maleate 2-acetyl / 3-(dimethylamino)propyl C₁₉H₂₂N₂OS·C₄H₄O₄ 444.50 g/mol Clinically used sedative; dimethylamino propyl enhances blood-brain barrier penetration
1-(10H-Phenothiazin-10-yl)ethanone Acetyl (N-acetylation) C₁₄H₁₁NOS 241.31 g/mol Planar acetyl conjugation; butterfly angle of 133.61°
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl-4-nitrophenyl C₂₀H₁₂N₂O₂S 344.39 g/mol Rigid ethynyl linker; intramolecular charge-transfer interactions

Key Comparative Insights

Substituent Effects on Bioactivity: The quinolizine acetyl group in the target compound may enhance binding to CNS receptors (e.g., dopamine or serotonin receptors) compared to Acepromazine’s dimethylamino propyl group, which prioritizes sedation .

Stereochemical and Conformational Impact: The (1S-trans) configuration in the target compound likely stabilizes the quinolizine moiety’s chair conformation, optimizing receptor interactions. This contrasts with N-acetylated derivatives (), where planarity between the acetyl group and phenothiazine core maximizes conjugation . Ethynyl-linked nitrophenyl derivatives () exhibit a folding angle of 153.87°, slightly larger than the target compound’s predicted angle, influencing charge-transfer efficiency .

Synthesis and Stability: The target compound’s synthesis likely involves Sonogashira coupling (similar to ) or acetyl substitution (as in ). However, quinolizine incorporation may require specialized catalysts . Phosphorylated phenothiazines () are noted for instability, whereas the target compound’s quinolizine group may improve metabolic stability compared to Acepromazine’s tertiary amine .

Biological Activity

10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)- is a synthetic compound belonging to the phenothiazine class. This class is recognized for its diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. The compound's structure suggests potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula for this compound is C25H28N2O2SC_{25}H_{28}N_{2}O_{2}S, with a molecular weight of approximately 420.57 g/mol. Its density is reported at 1.29 g/cm³, and it has a boiling point of 666.2 °C under standard atmospheric pressure .

Table 1: Physical Properties of the Compound

PropertyValue
Molecular FormulaC25H28N2O2S
Molecular Weight420.57 g/mol
Density1.29 g/cm³
Boiling Point666.2 °C
Flash Point356.7 °C

Antimicrobial Properties

Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. A study focused on various novel phenothiazines, including related compounds, demonstrated effectiveness against a range of microbial strains. The mechanisms involved include disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Effects

Phenothiazines have been studied for their anticancer properties. They are believed to exert these effects through multiple mechanisms:

  • Calmodulin Inhibition : This action interferes with calcium signaling pathways crucial for cancer cell proliferation.
  • Protein Kinase C Inhibition : By inhibiting this enzyme, the compounds can affect cell growth and differentiation.
  • Reversal of Multidrug Resistance : Some derivatives can inhibit P-glycoprotein transport functions, enhancing the efficacy of conventional chemotherapy agents .

Neuropharmacological Effects

As a derivative of phenothiazine, the compound may interact with neurotransmitter receptors in the brain, particularly dopamine receptors. This interaction is significant for its potential use in treating neurological disorders such as schizophrenia and bipolar disorder. The modulation of neuronal activity through receptor binding can lead to antipsychotic effects .

The biological activity of (1S-trans)-2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves several mechanisms:

  • Receptor Interaction : Binding to neurotransmitter receptors alters neuronal signaling.
  • Enzyme Inhibition : Inhibiting enzymes involved in metabolic pathways can lead to altered cellular functions.
  • Ion Channel Modulation : Affecting ion channels influences cellular excitability and signaling processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other well-known phenothiazine derivatives:

Table 2: Comparison with Similar Compounds

CompoundPrimary UseUnique Features
ChlorpromazineAntipsychoticFirst antipsychotic drug; dopamine antagonist
PromethazineAntihistaminicStrong sedative effects; used for motion sickness
ThioridazineSchizophreniaLess potent than chlorpromazine; cardiotoxicity concerns

The specific structural features of (1S-trans)-2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine may confer distinct pharmacological properties compared to these other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
  • Anticancer Research : Investigations into its anticancer properties revealed that certain modifications enhance its efficacy against specific cancer cell lines, indicating a pathway for developing targeted cancer therapies.
  • Neuropharmacology : Clinical trials exploring its effects on schizophrenia have shown improvements in symptoms with manageable side effects compared to traditional treatments .

Q & A

Q. What are the key steps in synthesizing acetylated phenothiazine derivatives, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(10H-phenothiazin-10-yl)acetic acid derivatives can be synthesized by refluxing 10H-phenothiazine with ethyl chloroacetate in acetone using K₂CO₃ as a base, followed by hydrolysis . Optimization includes:

  • Temperature control : Reflux at 78°C ensures efficient reaction kinetics.
  • Purification : Ethyl acetate extraction and recrystallization improve yield and purity.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

Q. Which analytical techniques are critical for confirming the structure of phenothiazine derivatives?

  • X-ray crystallography : Determines molecular conformation, dihedral angles (e.g., 133.61° between aromatic rings), and intramolecular interactions (e.g., 3.130 Å C11–C14 contact) .
  • NMR spectroscopy : Validates substituent positions and purity.
  • Mass spectrometry (MS) : Confirms molecular weight, as seen in derivatives like methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (m/z 378) .

Q. How are crystallization conditions optimized for phenothiazine-based compounds?

Single crystals suitable for X-ray analysis are often obtained via slow evaporation from ethanol or ethanol/water mixtures. Key factors include:

  • Solvent selection : Ethanol promotes hydrogen bonding and reduces steric hindrance.
  • Temperature gradients : Gradual cooling minimizes lattice defects .

Advanced Research Questions

Q. How do conformational changes in phenothiazine derivatives influence their electronic properties and reactivity?

The "butterfly" conformation of the phenothiazine core and the orientation of acetyl groups significantly affect conjugation. For example:

  • A planar N1/C1/C12/C13/O1 arrangement enhances π-conjugation, stabilizing charge-transfer complexes .
  • Reduced steric repulsion (smaller dihedral angles) increases oxidation susceptibility at the 5-position . Computational studies (e.g., DFT) can model these effects .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Software tools : SHELXL refines high-resolution data, while ORTEP-III visualizes thermal ellipsoids and validates bond lengths/angles .
  • Validation metrics : R-factor analysis and residual electron density maps identify misplaced atoms or disordered regions .

Q. How can molecular docking studies guide the design of phenothiazine-based bioactive compounds?

  • Target selection : Dock derivatives against receptors (e.g., histone deacetylases) using Autodock Vina. Scores ranging from -8.7 to -10.2 kcal/mol indicate binding affinity .
  • Substituent effects : Nitro or dinitro groups (e.g., in 4e and 4g) enhance anti-anxiety activity by improving hydrophobic interactions .

Q. What methodologies are used to assess biological activity in phenothiazine derivatives?

  • In vitro assays : Measure tubulin binding (e.g., phenstatin analogues) or enzyme inhibition (e.g., IC₅₀ values for HDACs) .
  • In vivo models : Elevated plus maze (EPM) tests in rodents evaluate anti-anxiety effects, with Diazepam as a positive control .

Q. How are nitration reactions optimized to synthesize nitro-substituted phenothiazines?

  • Reagent stoichiometry : Excess sodium nitrite (e.g., 3 equivalents) in CH₂Cl₂/acetic acid ensures complete nitration .
  • Temperature : Stirring at 0°C prevents over-nitration.
  • Purification : Column chromatography isolates 3,7-dinitro derivatives (Tz-3NO₂) .

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